molecular formula C12H17ClN2 B1481108 4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine CAS No. 2092086-84-3

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine

Cat. No.: B1481108
CAS No.: 2092086-84-3
M. Wt: 224.73 g/mol
InChI Key: QMOUCAXCJLREAX-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Process Research

Pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, serve as important intermediates in the synthesis of synthetic anticancer drugs like dasatinib. The synthesis involves key processes like cyclization and chlorination, highlighting the compound's role in drug development and process optimization (Guo Lei-ming, 2012).

Precursor in Pharmaceutical and Explosive Industries

Compounds like 4,6-Dihydroxy-2-methylpyrimidine find applications as precursors in the production of high explosives and medicinal valued products, demonstrating the versatility of pyrimidine derivatives in both pharmaceutical and explosive industries (R. Patil et al., 2008).

Antibacterial Agents

Research on pyrimidine derivatives also extends to their evaluation as antibacterial agents. For example, a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines has been investigated for their in vitro antibacterial activity, showing potential as valuable compounds against bacterial infections (Y. Etemadi et al., 2016).

Antiviral Activity

6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, by modification at positions 2 and 4, have been studied for their antiviral activity against herpes viruses and retroviruses, including HIV. This research underscores the potential of pyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).

Crystal Structure Analysis

The synthesis and crystal structure determination of pyrimidine derivatives, such as 2-Amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, provide valuable insights into the molecular configurations that can influence the compound's reactivity and interactions, essential for designing drugs with specific target affinities (Guo et al., 2007).

Properties

IUPAC Name

4-chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUCAXCJLREAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.